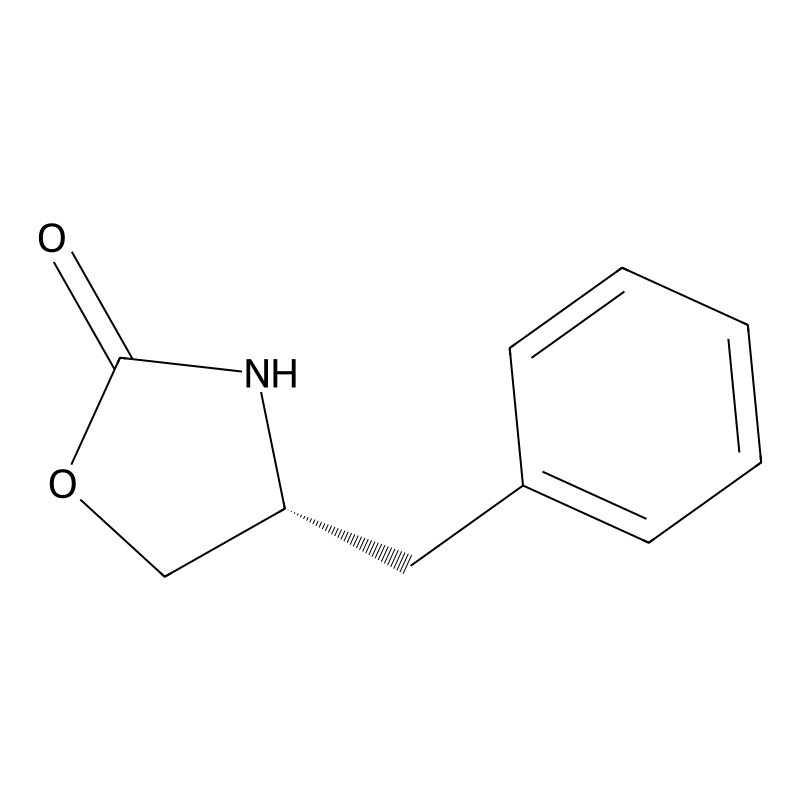

(R)-4-Benzyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

As a Chiral Auxiliary

(R)-4-Benzyl-2-oxazolidinone can be employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary chiral units introduced into a reaction to control the stereochemistry of the product. These auxiliaries are then removed after the desired product is formed. (R)-4-Benzyl-2-oxazolidinone has been successfully utilized in the synthesis of various chiral compounds, including α-hydroxy acids, β-amino acids, and epoxides. [, ]

As a Building Block for Organic Synthesis

The presence of the cyclic amine and carbonyl group in its structure makes (R)-4-Benzyl-2-oxazolidinone a valuable building block for organic synthesis. It can be readily transformed into various other functional groups, allowing researchers to construct complex organic molecules with desired functionalities. For example, it has been used as a precursor for the synthesis of heterocycles, which are organic compounds containing ring atoms of different elements. [, ]

(R)-4-Benzyl-2-oxazolidinone is a chiral compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.19 g/mol. It is characterized by its oxazolidinone ring structure, which includes a benzyl substituent at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique stereochemistry and biological activity .

- Nucleophilic substitutions: The oxazolidinone nitrogen can act as a nucleophile, facilitating substitutions with electrophiles.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

- Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives and exploring its biological properties further.

(R)-4-Benzyl-2-oxazolidinone exhibits noteworthy biological activities, particularly as an antimicrobial agent. Studies have shown that it can inhibit certain bacterial strains, making it a candidate for further investigation in antibiotic development. Additionally, its structural features may contribute to anti-inflammatory and analgesic effects, although more comprehensive studies are needed to elucidate these properties fully .

The synthesis of (R)-4-Benzyl-2-oxazolidinone typically involves several steps:

- Formation of the oxazolidinone ring: This can be achieved through the condensation of an amino acid with a carbonyl compound.

- Benzyl substitution: A benzyl halide can be introduced to the nitrogen atom in the oxazolidinone ring via nucleophilic substitution.

- Purification: The product is usually purified through recrystallization or chromatography.

Alternative methods may include asymmetric synthesis techniques that leverage chiral catalysts to enhance yield and selectivity towards the (R)-enantiomer .

(R)-4-Benzyl-2-oxazolidinone finds applications in various fields:

- Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in drug development.

- Chemical intermediates: It serves as a precursor for synthesizing more complex molecules in organic chemistry.

- Research: Used in studies investigating stereochemistry and biological interactions of oxazolidinones.

Interaction studies involving (R)-4-Benzyl-2-oxazolidinone have focused on its binding affinity with various biological targets. Notably, it has been evaluated for its interaction with enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial activity. Additionally, studies assessing its pharmacokinetics indicate that it has favorable absorption properties, suggesting potential efficacy in therapeutic applications .

Several compounds share structural similarities with (R)-4-Benzyl-2-oxazolidinone, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (S)-4-(4-Aminobenzyl)oxazolidin-2-one | 90719-32-7 | 1.00 |

| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 131685-53-5 | 0.82 |

| tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | 156474-22-5 | 0.88 |

These compounds vary primarily in their substituents and stereochemistry, which influence their biological activities and applications. The unique configuration of (R)-4-Benzyl-2-oxazolidinone contributes to its specific interactions and potential therapeutic benefits compared to these similar compounds .

Purity

XLogP3

Appearance

GHS Hazard Statements

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant